N-(5-methylisoxazol-3-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
N-(5-methylisoxazol-3-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a heterocyclic acetamide derivative featuring a 5-methylisoxazole moiety linked via an ether bridge to a 4-methylpyrimidine ring. The compound’s structure combines two nitrogen-containing aromatic systems, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-3-4-12-11(13-7)17-6-10(16)14-9-5-8(2)18-15-9/h3-5H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPFBMNJZYVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.242 g/mol
- IUPAC Name : N-(5-methylisoxazol-3-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound involves standard organic reactions, including the formation of isoxazole and pyrimidine derivatives. The compound has been prepared as a racemic mixture, highlighting the importance of chirality in its biological activity .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
| Candida albicans | 17 | 32 |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity, particularly effective against E. coli and S. aureus .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence the biological activity of the compound. For instance:
- Substituents on the Pyrimidine Ring : The introduction of electron-donating groups enhances antimicrobial potency.
- Length of Side Chains : Increasing the length of side chains correlates with improved activity against bacterial strains.
- Hydrophobic Interactions : Compounds with increased hydrophobic character showed better penetration through bacterial membranes, enhancing their efficacy .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that at sub-MIC concentrations, the compound reduced biofilm biomass by approximately 50%, suggesting potential applications in treating biofilm-associated infections .
Case Study 2: Kinase Inhibition
Research has also indicated that this compound may act as a Janus kinase inhibitor, which is relevant for conditions like immune-related diseases and certain cancers. Preliminary data suggest that it modulates kinase activity effectively, opening avenues for therapeutic development in oncology and immunology .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s acetamide backbone and heterocyclic substituents are shared with several analogs, but key differences in substituents and linkages influence physicochemical and biological properties:
Ether vs. Thioether Linkages
- Target Compound : Contains an ether (-O-) linkage between the acetamide and 4-methylpyrimidine .
- 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide: Features a thioether (-S-) bridge and a hydroxyl group on the pyrimidine ring . The hydroxyl group in the analog may improve hydrogen-bonding capacity, affecting target binding.
Heterocyclic Substituents
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide: Incorporates an indolinone core and pyridine substituent, differing from the target’s pyrimidine . Implications: The indolinone scaffold may confer planar rigidity, influencing binding to flat enzymatic pockets. The pyridine group’s basicity contrasts with the pyrimidine’s electron-deficient nature.
Complex Polycyclic Systems
Physicochemical Properties
Available data for analogs highlight trends in physical properties:
- Melting Points : Compound 7a’s high melting point (249–251°C) suggests strong crystalline packing, likely due to halogenated aryl groups . The target compound’s methyl groups may lower its mp compared to chlorinated analogs.
- Acid-Base Properties: The pKa ~5.797 for the indolinone analog indicates moderate acidity, possibly from the enolizable ketone. The target’s pyrimidine may exhibit basicity at physiological pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
